Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate
Description
Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate is a lithium salt derived from the benzoic acid scaffold substituted with a 2-methyloxetane ring at the 3-position. The oxetane moiety introduces steric and electronic effects that influence lithium coordination and solubility. The compound’s molecular formula is inferred as C₁₁H₁₁LiO₃ (molecular weight ~190.15 g/mol), with hydrogen bond acceptors (3 oxygen atoms) facilitating interactions in solid-state or solution-phase environments .
Properties
IUPAC Name |
lithium;3-(2-methyloxetan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(5-6-14-11)9-4-2-3-8(7-9)10(12)13;/h2-4,7H,5-6H2,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWVEOBVICKTLS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=CC(=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 3-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium chloride (NaCl) or potassium bromide (KBr) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxides.
Reduction: The products depend on the specific reducing agent used but can include alcohols or hydrocarbons.
Substitution: The products are new salts with different cations.
Scientific Research Applications
Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of mood disorders and neurological conditions.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can displace other cations like potassium (K+) and sodium (Na+) in neuronal enzymes and neurotransmitter receptors, affecting their function and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Lithium Benzoate Derivatives
Structural and Functional Analogues
Key structural analogs include lithium benzoates with heterocyclic or alkyl substituents. These compounds differ in substituent position, ring size, and electronic properties, which modulate lithium coordination, solubility, and reactivity.
Table 1: Comparative Analysis of Lithium Benzoate Derivatives
Key Observations:
The latter may allow more accessible oxygen donors for lithium binding . Thiazole and imidazole derivatives (e.g., 3-(2-methylthiazol-4-yl)benzoate) introduce nitrogen donors, which could enhance solubility in polar solvents but reduce lithium selectivity compared to oxygen-rich oxetane .
Coordination Chemistry :
- Lithium typically adopts tetrahedral or trigonal planar geometries with oxygen ligands, as seen in oxetane and oxadiazepine derivatives. For example, lithium imidazole carboxylates exhibit trigonal planar coordination with bond lengths of ~1.9–2.1 Å .
Biological Activity
Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate is a lithium salt of 3-(2-methyloxetan-2-yl)benzoic acid. This compound has garnered interest in various fields, particularly in medicinal chemistry and neurobiology, due to its potential therapeutic applications and unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a lithium ion coordinated to a benzoate group that is substituted with a 2-methyloxetane ring. This unique structure imparts distinct chemical properties that may influence its biological interactions.
The mechanism of action of lithium compounds generally involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Lithium ions can influence several intracellular signaling pathways, including:
- Inhibition of inositol monophosphatase , leading to alterations in phosphoinositide signaling.
- Modulation of glycogen synthase kinase 3 (GSK-3) , which plays a role in cell survival and neuroprotection.
- Regulation of gene expression through effects on transcription factors such as CREB (cAMP response element-binding protein) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of lithium compounds. For instance, this compound has been shown to:
- Enhance neuronal survival under conditions of oxidative stress and neurotoxicity, potentially by improving mitochondrial function and reducing reactive oxygen species (ROS) levels .
- Promote neurogenesis , which is crucial for cognitive function and recovery from neurodegenerative conditions .
Mood Stabilization
Lithium has long been recognized for its mood-stabilizing effects in bipolar disorder. The specific compound under consideration may exhibit similar properties due to the presence of the lithium ion, which is known to stabilize mood swings by modulating neurotransmitter release .
Case Studies
Comparative Analysis
| Compound | Neuroprotective Effects | Mood Stabilization | Mechanism of Action |
|---|---|---|---|
| This compound | Potentially beneficial | Suggested | Modulation of neurotransmitter systems |
| Lithium Benzoate (LiBen) | Significant | Established | Inhibition of GSK-3, modulation of ROS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
